molecular formula C17H14O6 B092469 7-O-Methyltectorigenin CAS No. 1096-58-8

7-O-Methyltectorigenin

Cat. No. B092469
CAS RN: 1096-58-8
M. Wt: 314.29 g/mol
InChI Key: JDKYUORVNMYEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-Methyltectorigenin (7-OMT) is a natural flavonoid compound found in various plants such as Sophora flavescens and Pueraria lobata. It has been extensively studied for its pharmacological properties, including its potential as an anticancer agent.

Scientific Research Applications

Collagen Biosynthesis in Skin Fibroblasts

A study highlighted the potential of apigenin glycosides, including 7-O-methylglucuronide, in significantly inducing collagen type I synthesis in skin fibroblasts without toxicity. This discovery is significant for therapies related to osteogenesis imperfecta type I (Galicka & Nazaruk, 2007).

Production in Escherichia Coli

7-O-Methyl aromadendrin (7-OMA) is produced in Escherichia coli using various plant biosynthetic pathways. This method facilitates the large-scale production of this valuable flavonoid, which has several medicinal applications (Malla, Koffas, Kazlauskas, & Kim, 2011).

Enzyme Regioselectivity

A study on POMT-7, an O-methyltransferase from poplar, demonstrates its ability to transfer a methyl group to various flavonoids, including those with a C-7 hydroxyl group, showing its high affinity towards certain flavonol and flavone compounds (Kim, Kim, Hur, Lim, & Ahn, 2006).

Anti-Dengue and Antifungal Potential

Research into compound 7 (methyl 3-O-phospo-α-D-glucopyranuronic acid) revealed its promising antifungal activity and potential efficacy against dengue envelope protein. This highlights the versatility of such compounds in therapeutic applications (Abu-Izneid, Rauf, Bawazeer, Wadood, & Patel, 2018).

Anti-Inflammatory Effects

A study on 7-O-methylnaringenin extracted from Rhododendron speciferum showed its ability to downregulate inflammatory cytokines in a dose-dependent manner, indicating potential applications in anti-inflammatory treatments (Soromou, Zhang, Li, Chen, Guo, Huo, Guan, Lu, & Deng, 2012).

properties

CAS RN

1096-58-8

Product Name

7-O-Methyltectorigenin

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O6/c1-21-13-7-12-14(16(20)17(13)22-2)15(19)11(8-23-12)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3

InChI Key

JDKYUORVNMYEIK-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O)OC

Other CAS RN

1096-58-8

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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